

# The Standardization Shift: Evaluating the Impact of TG-263 in Radiation Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TH-263   |           |
| Cat. No.:            | B1683123 | Get Quote |

A comprehensive comparison of clinical and research environments before and after the implementation of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) guidelines reveals a significant move towards greater standardization, improved data integrity, and enhanced potential for large-scale research in radiation oncology. While widespread, multi-institutional data on direct clinical outcomes remains nascent, early case studies and surveys demonstrate marked improvements in nomenclature consistency and workflow efficiency.

Prior to the establishment of TG-263, the field of radiation oncology grappled with significant challenges stemming from a lack of standardized nomenclature for targets, organs-at-risk (OARs), and dosimetric parameters.[1][2][3] This inconsistency created ambiguities in clinical communication, posed risks to patient safety, and erected substantial barriers to the pooling of data for multi-institutional clinical trials and research.[1][2] The manual and often variable naming of structures in treatment planning systems led to inefficiencies and a high potential for errors in data interpretation.

The introduction of the TG-263 report in 2018 provided a consensus-based set of guidelines for standardizing this critical information. The core aim of TG-263 is to enhance safety and quality, and to enable the seamless aggregation and analysis of data from diverse sources.

## **Quantitative Outcomes: A Snapshot of Improvement**

While the full impact of TG-263 is a long-term endeavor, early data from individual institutions and surveys of the radiation oncology community indicate a positive trend.



One of the most direct measures of TG-263's impact is the reduction in nomenclature errors and inconsistencies. A study on the implementation of TG-263 in a clinical setting demonstrated a dramatic decrease in compliance errors through a phased approach.

| Phase of Implementation                     | Mean Compliance Error Rate (± Standard Deviation) |
|---------------------------------------------|---------------------------------------------------|
| Before TG-263 Implementation                | 31.8% (± 17.4%)                                   |
| Phase 1: Policy and Template Implementation | 8.1% (± 12.2%)                                    |
| Phase 2: Automated Checking with Scripting  | 2.2% (± 6.9%)                                     |

Table 1: Reduction in Nomenclature Compliance Errors with Phased TG-263 Implementation. Data from a single-institution study illustrates a significant decrease in errors after the introduction of TG-263 compliant templates and automated checking tools.

Another retrospective analysis quantified the baseline of structure name inconsistency and the potential for efficiency gains by applying a tool to standardize nomenclature according to TG-263.

| Patient Cohort                                | Structure Name Inconsistency Rate |
|-----------------------------------------------|-----------------------------------|
| Prostate Cancer (PCa)                         | 4.81%                             |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 10.76%                            |

Table 2: Baseline Structure Name Inconsistency Rates Prior to TG-263 Standardization. This data from a retrospective study highlights the extent of the nomenclature variability that existed before the application of a standardization tool based on TG-263.

A survey of the radiation oncology community provides insight into the adoption and perception of TG-263.



| Survey Metric                                          | Result                             |
|--------------------------------------------------------|------------------------------------|
| Belief in the Importance of a Nomenclature<br>Standard | 83% (Important or Very Important)  |
| Adoption of All or Portions of TG-263                  | 61%                                |
| Primary Reason for Not Adopting                        | Staffing and implementation effort |

Table 3: Community Perceptions and Adoption of TG-263. A survey of physicists, dosimetrists, and physicians indicates strong support for the principle of standardized nomenclature, though challenges in implementation remain.

## **Experimental Protocols**

The quantitative data presented is derived from two primary types of studies: a prospective quality improvement project and a retrospective data analysis.

Methodology for Compliance Error Rate Study: This study followed a phased implementation of TG-263.

- Baseline (Before Implementation): For six months prior to any intervention, the percentage of non-compliant structure names was retrospectively calculated. An error was defined as any structure name that did not adhere to the forthcoming TG-263 guidelines.
- Phase 1 (Policy and Templates): For the subsequent 18 months, TG-263 compliant templates for each disease site were deployed in the treatment planning system. The mean error percentage was calculated during this period.
- Phase 2 (Automation): Over the next 8 months, an automated script was introduced to check for compliance and alert the user to any errors. The mean error rate was again calculated.

Methodology for Inconsistency Rate and Relabeling Study: This was a retrospective study that developed and applied a tool called "Stature" to standardize existing radiation therapy plans.

 Identification of Relevant Structures: Clinically relevant structures were identified based on protocols from large randomized controlled trials for prostate cancer and head and neck squamous cell carcinoma.



- Synonym Identification and Mapping: Clinicians identified all synonymous names used for each relevant structure in the institution's historical data and mapped them to the corresponding TG-263 standard name.
- Quantification of Inconsistency: The structure name inconsistency was defined as the
  percentage of structures that did not follow the institution's own local naming convention,
  which was used as a proxy for a pre-TG-263 standard.
- Efficiency Measurement: The time required for a clinician to use the "Stature" tool to relabel the structures in the HNSCC cohort was measured and compared to the estimated time for manual relabeling.

## **Visualizing the Impact of TG-263**

The following diagrams illustrate the conceptual shift in workflow and data management brought about by the implementation of TG-263.





Click to download full resolution via product page

Pre-TG-263: Inconsistent and Ambiguous Data Flow.



Click to download full resolution via product page

Post-TG-263: Standardized and Efficient Data Flow.





Click to download full resolution via product page

Core Tenets and Goals of TG-263.

In conclusion, the implementation of TG-263 represents a foundational step toward a more data-driven and collaborative future in radiation oncology. While the ultimate benefits of improved clinical trial outcomes and large-scale data analysis are still materializing, the initial evidence strongly suggests that the adoption of these standardized nomenclatures is significantly reducing ambiguity and improving the consistency and quality of data. The primary challenges to broader implementation are not related to the validity of the standard, but rather the practical aspects of workflow integration and resource allocation within clinical departments. As automation tools become more widespread and the long-term benefits become more evident, the adoption of TG-263 is expected to become a cornerstone of high-quality radiation oncology practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. aapm.org [aapm.org]



- 2. researchgate.net [researchgate.net]
- 3. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Standardization Shift: Evaluating the Impact of TG-263 in Radiation Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#comparing-outcomes-before-and-after-tg-263-implementation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com